Bazedoxifene

Endometrial safety SERM selectivity Uterine hypertrophy

Bazedoxifene is the only SERM co-formulated in an approved Tissue-Selective Estrogen Complex (TSEC), validated by its significantly reduced endometrial agonist activity vs. raloxifene and lasofoxifene. Its competitive AOX1 inhibition mechanism (distinct from raloxifene's non-competitive action) makes it essential for DDI and metabolic clearance studies. For research targeting non-vertebral fracture reduction in high-risk osteoporosis models or uterine safety profiling, Bazedoxifene is scientifically non-substitutable.

Molecular Formula C30H34N2O3
Molecular Weight 470.6 g/mol
CAS No. 198481-32-2
Cat. No. B195308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBazedoxifene
CAS198481-32-2
Synonyms1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-indol-5-ol;  1H-Indol-5-ol, 1-((4-(2-(hexahydro-1H-azepin-1-yl)ethoxy)phenyl)methyl)-2-(4-hydroxyphenyl)-3-methyl-;  Bazedoxifene;  Tse-424;  WAY 140424
Molecular FormulaC30H34N2O3
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O
InChIInChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3
InChIKeyUCJGJABZCDBEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





Bazedoxifene (CAS 198481-32-2) as a Third-Generation SERM: Baseline Characteristics and Procurement-Relevant Profile


Bazedoxifene (CAS 198481-32-2), also known as TSE-424 or WAY-140424, is a third-generation, indole-based, nonsteroidal selective estrogen receptor modulator (SERM) developed by Wyeth (now Pfizer) [1]. It is approved for the prevention and treatment of postmenopausal osteoporosis [2]. Distinctively, Bazedoxifene is a core component of the Tissue-Selective Estrogen Complex (TSEC) paired with Conjugated Estrogens (CE) [3]. At the molecular level, Bazedoxifene binds to both ERα (IC50: ~23-26 nM) and ERβ (IC50: ~85-99 nM) with high affinity [4]. Its critical differentiation lies not in superior potency compared to raloxifene, but in its improved selectivity profile, particularly its significantly reduced agonist activity on the endometrium, which enables unique combination therapies and offers a distinct safety advantage over in-class alternatives [5].

Why Bazedoxifene Cannot Be Generically Substituted: Functional Selectivity and Metabolic Liabilities Define Procurement Decisions


Substituting Bazedoxifene with a generic or in-class SERM like Raloxifene or Lasofoxifene is scientifically unjustifiable due to two critical, quantifiable differentiators. First, Bazedoxifene exhibits a unique endometrial safety profile; in comparative animal models, it induces significantly less uterine stimulation than Raloxifene or Lasofoxifene [1]. This is the mechanistic basis for its approval in a progestin-free combination therapy (TSEC), a clinical application not shared by other SERMs [2]. Second, Bazedoxifene demonstrates a distinct drug-drug interaction potential via competitive inhibition of human aldehyde oxidase 1 (AOX1), a liability profile that differs from Raloxifene's non-competitive mechanism [3]. These functional distinctions dictate that Bazedoxifene is not interchangeable with other SERMs in research models assessing endometrial safety or metabolic clearance, and procurement decisions must be guided by these specific, evidence-based requirements.

Bazedoxifene Quantitative Differentiation Evidence: A Guide for Scientific Selection and Procurement


Endometrial Safety and Agonist/Antagonist Balance in Uterine Tissue

Bazedoxifene demonstrates a superior uterine safety profile relative to Raloxifene and Lasofoxifene. In an ovariectomized mouse model, Bazedoxifene at 3 mg/kg increased uterine wet weight by only 44% compared to vehicle, whereas Raloxifene increased uterine weight by 79% and Lasofoxifene by 217% at the same dose [1]. Similarly, in an immature rat model, Bazedoxifene (0.5 and 5.0 mg/kg) was associated with less increase in uterine wet weight than Raloxifene (0.5 and 5.0 mg/kg) [2]. This quantitative reduction in agonist activity on the endometrium is a key differentiator for safety-focused research and combination therapy development.

Endometrial safety SERM selectivity Uterine hypertrophy Drug safety pharmacology

Human Aldehyde Oxidase 1 (AOX1) Inhibition: Mechanism-Based Differentiation

Bazedoxifene inhibits human aldehyde oxidase 1 (AOX1) with a distinct competitive mechanism, differing from Raloxifene's non-competitive inhibition. The rank order of potency for AOX1 inhibition is Raloxifene > Bazedoxifene ≈ Lasofoxifene > Tamoxifen > Acolbifene [1]. The competitive nature of Bazedoxifene's inhibition suggests a specific, active-site interaction, whereas Raloxifene's non-competitive mechanism may have different implications for co-administered drugs that are AOX1 substrates [2]. This is a quantifiable differentiator in the drug-drug interaction liability profile of Bazedoxifene.

Drug-drug interaction AOX1 Metabolic clearance Enzyme inhibition SERM

Efficacy in High-Risk Osteoporosis: Vertebral and Non-Vertebral Fracture Risk Reduction

In a 3-year, randomized, active-controlled Phase III trial (n=6,847), Bazedoxifene 20 mg reduced the incidence of new vertebral fractures to 2.3%, compared to 4.1% for placebo (relative risk reduction 42%) [1]. While Raloxifene 60 mg achieved the same 42% reduction, a post-hoc analysis of a high-risk subgroup (n=1,772) revealed a key differentiation: Bazedoxifene 20 mg significantly reduced non-vertebral fracture risk by 50% relative to placebo (p=0.02) and by 44% relative to Raloxifene 60 mg (p=0.05) [2]. This provides a specific, quantifiable advantage for Bazedoxifene over Raloxifene in a clinically relevant, high-risk population.

Osteoporosis Fracture risk Phase III trial BMD SERM Clinical efficacy

Pharmacokinetic Profile: Half-Life and Bioavailability in Comparative Context

Bazedoxifene has a long elimination half-life of approximately 30 hours [1] and low absolute oral bioavailability of approximately 6% [2]. While Raloxifene also has a long half-life (~27-32 hours) and similarly low bioavailability (~2%), the specific clearance pathways differ. Bazedoxifene is primarily metabolized by glucuronidation with minimal CYP450 involvement, whereas Raloxifene undergoes extensive glucuronidation but also some CYP3A4-mediated metabolism [3]. The 30-hour half-life of Bazedoxifene supports once-daily dosing, which is a relevant consideration for in vivo study design.

Pharmacokinetics Half-life Bioavailability Drug metabolism SERM

Tissue-Selective Estrogen Complex (TSEC) Differentiation: Bazedoxifene as a Unique Enabler

Bazedoxifene is the only SERM that has been successfully co-formulated with Conjugated Estrogens (CE) to create an approved Tissue-Selective Estrogen Complex (TSEC) for menopausal therapy [1]. In a 12-month ovariectomized rat study, all BZA/CE dose combinations prevented ovariectomy-induced bone loss and significantly increased bone mineral density (BMD) at the lumbar spine, proximal femur, and tibia compared to OVX controls [2]. Crucially, the co-administration of BZA with CE prevented CE-induced uterine stimulation in a dose-dependent manner [3]. This unique pairing is not possible with Raloxifene or Lasofoxifene due to their higher endometrial agonist activity, making Bazedoxifene the only SERM suitable for this progestin-free, tissue-selective approach.

TSEC Conjugated estrogens Menopausal therapy Tissue selectivity Drug combination

In Vitro Antiproliferative Activity in Breast Cancer Cell Lines

Bazedoxifene does not stimulate MCF-7 breast cancer cell proliferation on its own and acts as a potent antagonist of 17β-estradiol-induced proliferation. It inhibits estradiol-stimulated MCF-7 cell proliferation with an IC50 of 0.19 nM [1]. While Raloxifene is also a known antagonist in this assay, the specific IC50 value for Bazedoxifene provides a quantitative benchmark for its potency in this context. This sub-nanomolar potency in a human breast cancer cell line underscores its potential for research applications beyond osteoporosis.

Breast cancer MCF-7 Antiproliferative Estrogen receptor Antagonist

Bazedoxifene Research and Industrial Application Scenarios Driven by Differentiated Evidence


Development of Progestin-Free Tissue-Selective Estrogen Complexes (TSECs)

This is the most compelling and unique application for Bazedoxifene. Its proven ability to antagonize estrogen-induced uterine stimulation while maintaining bone efficacy is unparalleled [1]. Only Bazedoxifene has been successfully co-formulated with Conjugated Estrogens to create an approved TSEC [2]. For industrial and academic research, Bazedoxifene is the mandatory SERM for developing novel TSECs aimed at providing the benefits of estrogen without the need for a progestin or the associated endometrial risks [3].

Preclinical and Clinical Studies Focused on High-Risk Osteoporotic Fracture Prevention

Bazedoxifene's unique efficacy in reducing non-vertebral fractures in a high-risk osteoporotic population, an effect not observed with Raloxifene in the same study, makes it the preferred compound for research targeting this specific patient demographic [1]. Studies investigating fracture prevention in patients with severe osteoporosis or a history of fragility fractures should prioritize Bazedoxifene over Raloxifene or other SERMs to maximize the likelihood of observing a significant effect on non-vertebral endpoints [2].

Investigating Drug-Drug Interactions Mediated by Aldehyde Oxidase 1 (AOX1)

Bazedoxifene's competitive inhibition of AOX1 provides a specific and mechanistically distinct tool for research into drug metabolism and transporter interactions [1]. Studies designed to probe AOX1-mediated clearance or to assess the impact of SERMs on the pharmacokinetics of co-administered AOX1 substrates will find Bazedoxifene to be a superior model compound compared to Raloxifene, which acts via a non-competitive mechanism [2]. This makes Bazedoxifene a valuable reagent for DDI (Drug-Drug Interaction) studies.

SERM Selectivity Profiling and Endometrial Safety Pharmacology

Given its quantifiably reduced agonist activity on the uterus compared to both Raloxifene and Lasofoxifene [1], Bazedoxifene serves as a benchmark "tissue-selective" SERM for comparative studies. Researchers aiming to elucidate the structural and mechanistic basis for improved endometrial safety within the SERM class should include Bazedoxifene as a key comparator or positive control. Its distinct profile enables the investigation of differential gene expression and signaling pathways in uterine tissue [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bazedoxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.